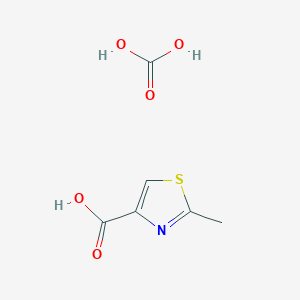

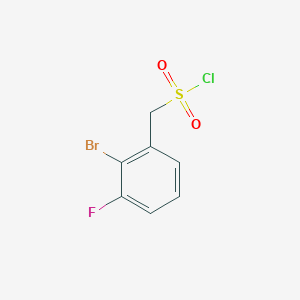

![molecular formula C13H11NO4 B2909918 3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid CAS No. 380432-20-2](/img/structure/B2909918.png)

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a chemical compound . It is a derivative of furan, a five-membered heterocyclic aromatic hydrocarbon . The compound is used in biochemical research .

Synthesis Analysis

The synthesis of furan derivatives like “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” involves various chemical reactions. Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . The condensation of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines .Molecular Structure Analysis

The molecular formula of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is C13H11NO4 . It has a molecular weight of 245.23 .Chemical Reactions Analysis

Furan derivatives are known for their reactivity. They present a mono- or disubstituted furan ring in their structure, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors . The oxidation and reduction products of furfural and 5-HMF obtained by biological processes, using cells or enzymes, have been explored .Physical And Chemical Properties Analysis

“3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” is a solid substance . It should be stored at room temperature .Applications De Recherche Scientifique

- Field : Green Chemistry .

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized .

- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Field : Molecular Medicine .

- Application : Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 .

- Methods : A series of furan- and thiophene-2-carbonyl amino acid derivatives were synthesized and their inhibitory activities were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

- Results : Several furan- and thiophene-2-carbonyl amino acid derivatives inhibited FIH-1 based on correlations among the docking score of the FIH-1 active site, the chemical structure of the compounds, and biological HIF-α/HRE transcriptional activity .

Furan Platform Chemicals

Hypoxia-Inducible Factor Activation

- Field : Industrial Chemistry .

- Application : Furfural and its derivatives have been extensively used in plastics, pharmaceuticals, and agrochemicals . It has also been reported to be used as dye precursors in the synthesis of diazo disperse dyes .

- Methods : Furfural is sometimes used as a solvent or starting material for the production of various chemicals .

- Results : The use of furfural and its derivatives in these fields has led to the development of a range of products .

- Field : Organic Chemistry .

- Application : The synthesis of furans, particularly trisubstituted furans, is an important process in organic chemistry .

- Methods : The reaction proceeds rapidly under mild conditions and was also employed for the synthesis of pyrroles and thiophenes in high yields with low catalyst loading .

- Results : This method has been used to produce a variety of furan derivatives .

- Field : Medicinal Chemistry .

- Application : Synthetic carbamothioyl-furan-2-carboxamide derivatives have shown potential as anti-microbial agents .

- Methods : These compounds are synthesized and their anti-microbial activity is evaluated in vitro .

- Results : It was concluded that these compounds could be potent anti-microbial agents .

Plastics and Pharmaceuticals

Synthesis of Furans

Anti-Microbial Agents

- Bio-Based Materials

- Field : Green Chemistry .

- Application : There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

- Methods : This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .

- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Orientations Futures

Furan derivatives have potential applications in the synthesis of new fuels and polymer precursors . The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the study and application of “3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid” and similar compounds could be a promising area of future research.

Propriétés

IUPAC Name |

3-(furan-2-carbonylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYLOXAZFQONER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Furan-2-carbonyl)-amino]-4-methyl-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2909837.png)

![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2909838.png)

![N-(oxolan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2909839.png)

![3-Azabicyclo[4.2.1]nonan-4-one](/img/structure/B2909842.png)

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)